5-(Benzyloxy)-2-methylphenylboronic acid
Overview
Description
5-(Benzyloxy)-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Phenylboronic acid and benzoxaborole derivatives have been investigated for their antiproliferative and proapoptotic activities against cancer cells. For instance, simple phenylboronic acids and benzoxaboroles exhibit strong antiproliferative effects, particularly against ovarian cancer cells, by inducing cell cycle arrest and apoptosis. Compounds such as 2-fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole show significant activity, suggesting a phase cycle-specific mechanism of action, which supports their further exploration as potential anticancer agents (Psurski et al., 2018).
Targeted Drug Delivery
Phenylboronic acid-functionalized micelles demonstrate the potential for targeted drug delivery, particularly to cancer cells. For example, phenylboronic acid groups on the surface of Pluronic-PMCC-BA micelles can recognize HepG2 liver cancer cells, promoting enhanced drug uptake by these cells. This finding indicates that phenylboronic acid-functionalized materials could be promising for the development of targeted drug delivery systems (Zhang et al., 2013).
Organic Synthesis and Catalysis
In the field of organic synthesis, phenylboronic acids are utilized in catalytic reactions and as building blocks for complex molecules. For instance, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, derived from phenylboronic acids, show high catalytic activity in Suzuki cross-coupling reactions. These complexes are not only efficient catalysts but also exhibit luminescent properties, which can be useful in photophysical studies (Kozlov et al., 2008).
Properties
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUZAMBWZEFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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